molecular formula C28H46ClNO3 B1676440 Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate CAS No. 1320-44-1

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate

Cat. No. B1676440
CAS RN: 1320-44-1
M. Wt: 480.1 g/mol
InChI Key: VLYDPWNOCPZGEV-UHFFFAOYSA-M
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Description

This compound, also known as BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-M-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE MONOHYDRATE, has a molecular formula of C28H44NO2+ and a molecular weight of 426.66 . It is also known by other names such as BENZENEMETHANAMINIUM, N,N-DIMETHYL-N- (2- (2- (3-METHYL-4- (1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ETHOXY)ETHYL)- .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a dimethylammonium group, and a complex ether group. The ether group contains a 4-(1,1,3,3-tetramethylbutyl)-o-tolyl group attached to an ethoxyethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Enzyme Inhibition

The compound has been studied for its potential to inhibit certain enzymes. In one research, it was found to selectively inhibit aminopeptidase-like enzymes partially purified from human whole saliva. The inhibition exhibited by this compound was of a competitive nature, affecting the enzymic hydrolysis of specific amino acid naphthylamides to varying extents (Mäkinen, 1968).

Analytical Chemistry Applications

This compound has been utilized in the analytical chemistry field, particularly in gas-liquid chromatography for its determination. A method involving the reduction of the compound and subsequent analysis by chromatography has been established, providing a route for routine analysis of such compounds in various preparations (Kawase, Kanno, & Ukai, 1982).

Molecular and Crystal Structure Studies

The compound's molecular and crystal structures have been examined to understand its noncovalent intermolecular interactions within crystal packings. These studies contribute to the broader knowledge of how such compounds interact at the molecular level, which is crucial for their application in medicinal and other fields (Dolgushin et al., 2019).

Organic Synthesis and Catalysis

Research has shown that similar quaternary ammonium compounds can act as templates or catalysts in organic reactions, such as the Norrish-Yang cyclization, demonstrating their potential utility in facilitating specific organic transformations (Yamada et al., 2013).

Safety And Hazards

When used as a spermaticide, this compound can cause vaginal irritation. Fatal dose by ingestion is 1-3 grams. In fatal cases after accidental ingestion, patients had vomiting, convulsions, and coma. Concentrations of 0.1% to 1% are eye irritants. Skin absorption is probably insignificant .

properties

CAS RN

1320-44-1

Product Name

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate

Molecular Formula

C28H46ClNO3

Molecular Weight

480.1 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate

InChI

InChI=1S/C28H44NO2.ClH.H2O/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;;/h9-15,20H,16-19,21-22H2,1-8H3;1H;1H2/q+1;;/p-1

InChI Key

VLYDPWNOCPZGEV-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-]

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Methylbenzethonium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate

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